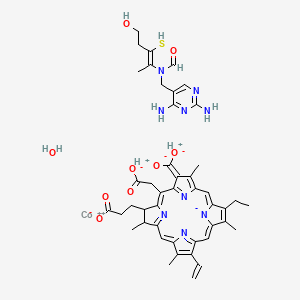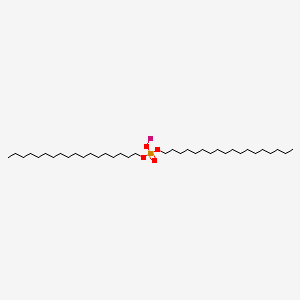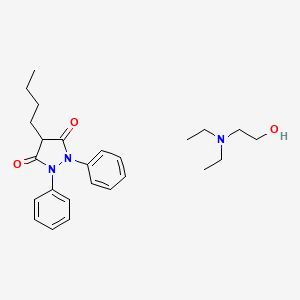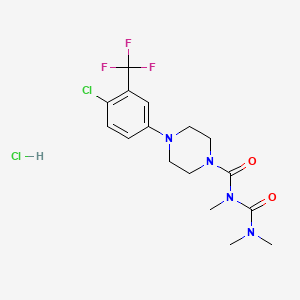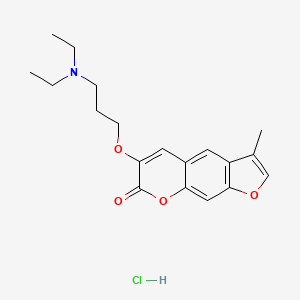![molecular formula C60H33AlN6O15S3 B12769176 aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate CAS No. 75431-69-5](/img/structure/B12769176.png)
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate: is a complex organic compound with a molecular formula of C60H33AlN6O15S3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate typically involves the reaction of quinacridone derivatives with aluminum salts under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反応の分析
Types of Reactions: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and acetone. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinacridone derivatives, while reduction may produce dihydroquinolino compounds .
科学的研究の応用
Chemistry: In chemistry, aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is used as a precursor for synthesizing other complex organic compounds.
Biology: In biology, this compound is explored for its potential use in biological assays and as a fluorescent marker due to its unique optical properties .
Medicine: In medicine, research is ongoing to investigate the potential therapeutic applications of this compound, including its use as an anticancer agent and in drug delivery systems .
Industry: In industry, this compound is used in the production of dyes and pigments due to its vibrant color and stability .
作用機序
The mechanism of action of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cell division and induce apoptosis in cancer cells .
類似化合物との比較
Quinacridone: A related compound with similar structural properties and applications in dyes and pigments.
Aluminum quinacridone-2-sulfonate: Another similar compound with comparable chemical properties and uses.
Uniqueness: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is unique due to its specific structural configuration and the presence of both aluminum and sulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
75431-69-5 |
|---|---|
分子式 |
C60H33AlN6O15S3 |
分子量 |
1201.1 g/mol |
IUPAC名 |
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate |
InChI |
InChI=1S/3C20H12N2O5S.Al/c3*23-19-11-3-1-2-4-15(11)21-17-9-14-18(8-13(17)19)22-16-6-5-10(28(25,26)27)7-12(16)20(14)24;/h3*1-9H,(H,21,23)(H,22,24)(H,25,26,27);/q;;;+3/p-3 |
InChIキー |
YQDDVIKRGHXRCN-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



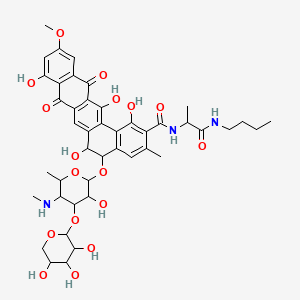
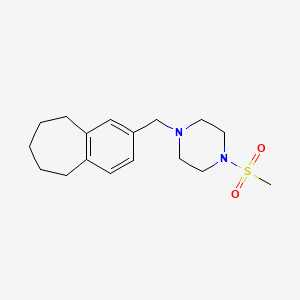
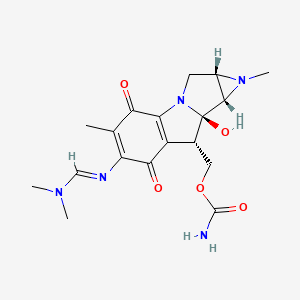
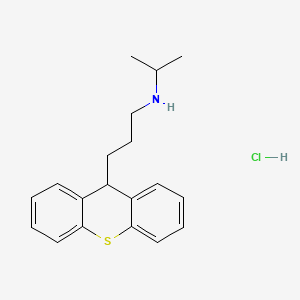
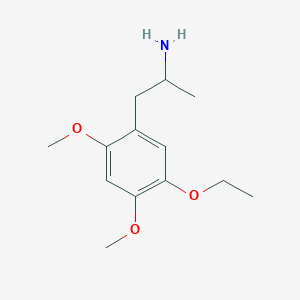
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)

